2-Ethylnonanoic acid
CAS No.: 14276-84-7
Cat. No.: VC20964316
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14276-84-7 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 2-ethylnonanoic acid |
| Standard InChI | InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
| Standard InChI Key | YRCGAHTZOXPQPR-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(CC)C(=O)O |
| Canonical SMILES | CCCCCCCC(CC)C(=O)O |
Introduction
Chemical Structure and Identification
2-Ethylnonanoic acid would be a branched-chain carboxylic acid with the molecular formula C₁₁H₂₂O₂. By analogy with similar compounds such as 2-methylpentanoic acid, it would feature an ethyl group substitution at the alpha-carbon position (C-2) of a nonanoic acid backbone.
Based on the naming conventions observed in similar compounds, 2-ethylnonanoic acid might also be known by alternative names such as α-ethylnonanoic acid or 2-ethylpelargonic acid, following the pattern seen with 2-methylpentanoic acid (also called α-methylvaleric acid) .
Synthesis Methods
Potential synthesis routes for 2-ethylnonanoic acid might include:
Aldol Condensation Approach
By analogy with the synthesis of 2-methylpentanoic acid, a potential pathway could involve aldol condensation of appropriate aldehydes followed by several reaction steps :
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Aldol condensation of heptanal (or similar aldehydes)
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Dehydroxylation of the intermediate
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Hydrogenation of the resulting alkene
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Oxidation to the carboxylic acid
Grignard Reaction
Another potential approach might involve Grignard reactions with appropriate esters or carboxylic acid derivatives, followed by hydrolysis to yield the target compound.
Applications and Uses
Based on the applications of similar branched-chain fatty acids, potential uses for 2-ethylnonanoic acid might include:
Industrial Applications
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Potential use as a precursor in the synthesis of esters for flavoring and fragrance applications
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Possible applications in surfactant and plasticizer production
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Potential use in polymer chemistry
Research Applications
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Possible use in specialized chemical research as a building block for more complex molecules
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Potential applications in the development of specialty chemicals
Analytical Methods
Potential methods for the detection and analysis of 2-ethylnonanoic acid might include:
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would likely be effective for identification and quantification, as they are commonly used for similar carboxylic acids.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H and ¹³C NMR, would provide structural confirmation, with characteristic signals for the ethyl substitution at the alpha carbon.
Structure-Activity Relationships
The branched structure of 2-ethylnonanoic acid, with its ethyl substitution at the alpha position, would likely influence its physical and chemical properties in ways similar to other alpha-substituted fatty acids:
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Increased branching typically reduces melting and boiling points compared to straight-chain analogues
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Branched structures often show different solubility profiles compared to their linear counterparts
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The presence of the ethyl group at the alpha position would likely affect the acid's reactivity in various chemical transformations
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